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5-Desmethylsinensetin

Cat. No.: B1205902
CAS No.: 21763-80-4
M. Wt: 358.3 g/mol
InChI Key: QEWSAPKRFOFQIU-UHFFFAOYSA-N
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Description

Overview of Flavonoids as Natural Products in Scientific Inquiry

Flavonoids represent a vast and diverse group of natural substances characterized by a variable phenolic structure. nih.gov These low molecular weight polyphenolic compounds are secondary metabolites in plants, responsible for the vibrant colors seen in many flowers and fruits. nih.govresearchgate.net Found abundantly in fruits, vegetables, grains, bark, roots, stems, and flowers, as well as in beverages like tea and wine, flavonoids are a significant component of the human diet. nih.govnih.gov

Structurally, flavonoids share a common C6-C3-C6 backbone, consisting of two benzene (B151609) rings (A and B) linked by a three-carbon pyran ring (C). The various subclasses of flavonoids, which include flavones, flavonols, flavanones, isoflavones, chalcones, and anthocyanins, are distinguished by the structural variations within this C ring. nih.gov To date, over 8000 different flavonoids have been identified. nih.govresearchgate.net

In plants, flavonoids play crucial roles in defense mechanisms, offering protection against pathogens, insects, and ultraviolet radiation. researchgate.net Their widespread presence and array of biological activities have made them a subject of intense scientific inquiry. nih.gov Researchers are actively involved in the isolation, identification, and characterization of these compounds to understand their functions and potential applications. nih.gov The broad spectrum of health-promoting effects associated with flavonoids has led to their consideration in a variety of nutraceutical, pharmaceutical, and medicinal applications. nih.govnih.gov

Significance of Polymethoxylated Flavones in Phytochemistry

Within the broad class of flavonoids, flavones are a significant subgroup characterized by a double bond between positions 2 and 3 and a ketone group at position 4 of the C ring. nih.gov A specialized and important category within this subgroup is the polymethoxylated flavones (PMFs). PMFs are flavones that possess two or more methoxy (B1213986) groups (–OCH₃) on their basic flavone (B191248) skeleton. tandfonline.comnih.gov

This methoxylation imparts distinct chemical properties to PMFs, such as reduced polarity, which can influence their bioavailability. tandfonline.comnih.gov Unlike many other flavonoids that occur in plants as water-soluble glycosides, PMFs are often found as free aglycones. tandfonline.com

From a phytochemical perspective, PMFs are particularly characteristic of citrus fruits, especially in the peels of oranges and tangerines. nih.govtandfonline.com However, their occurrence is not limited to citrus; they are also found in other plant families, including Lamiaceae (mint family) and Asteraceae (sunflower family), where they are often produced in secretory tissues. researchgate.netsciopen.com The diversity in the number and position of methoxy groups creates a wide array of PMF structures. researchgate.net The unique structural and biological properties of PMFs have made them a focal point in phytochemical research, with studies exploring their roles in plant defense and their potential as lead molecules for drug development. researchgate.netnih.gov

Table 1: Examples of Polymethoxylated Flavones and Their Natural Sources
Compound NameCommon Natural Sources
NobiletinCitrus peels (e.g., tangerines, oranges). nih.govsciopen.com
Tangeretin (B192479)Citrus peels (e.g., tangerines, oranges). nih.govsciopen.com
Sinensetin (B1680974)Citrus peels (e.g., oranges). nih.govsciopen.com
CasticinVitex agnus-castus, Kaempferia parviflora. sciopen.com

Historical Context and Emerging Research Focus on 5-Hydroxy-3',4',6,7-tetramethoxyflavone

5-Hydroxy-3',4',6,7-tetramethoxyflavone, also known by synonyms such as Eupatorin (B191229) in some contexts, is a specific polymethoxylated flavone that has garnered research interest. Its chemical structure is formally named 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one. nih.gov This compound has been isolated from a variety of plant species, indicating its distribution across different plant families.

Initial research involved the isolation and structural elucidation of this compound from various natural sources. It has been identified in plants used in traditional medicine, which has spurred further investigation into its properties. nih.gov For instance, it was isolated from the traditional Chinese medicine Laggera alata. nih.gov Subsequent studies have confirmed its presence in a range of other plants. nih.govnih.govbiocrick.comup.ac.za

The emerging research on 5-Hydroxy-3',4',6,7-tetramethoxyflavone is focused on characterizing its biological activities. A study evaluating a PMF isolated from Loxostylis alata, identified as 5-hydroxy-4',5',6,7-tetramethoxyflavone (an alternative nomenclature for the same structure), investigated its in vitro pharmacological properties, including its antioxidant potential. up.ac.za Research has also explored its interaction with cellular targets, such as the human delta opioid receptor. biocrick.com The continued identification of this compound from diverse botanical sources and the preliminary findings on its activities suggest an expanding area of phytochemical and pharmacological research.

Table 2: Documented Natural Sources of 5-Hydroxy-3',4',6,7-tetramethoxyflavone
Plant SpeciesFamilyReference
Laggera alataAsteraceae nih.gov
Loxostylis alataAnacardiaceae up.ac.za
Artemisia annua (Sweet wormwood)Asteraceae nih.gov
Artemisia giraldiiAsteraceae nih.gov
Laggera pterodontaAsteraceae nih.gov
Murraya exotica (Orange jasmine)Rutaceae biocrick.com
Otanthus maritimus (Cottonweed)Asteraceae nih.gov
Perovskia atriplicifolia (Russian sage)Lamiaceae biocrick.com

Compound Nomenclature

Table 3: Chemical Compounds Mentioned in this Article
Compound Name
5-Hydroxy-3',4',6,7-tetramethoxyflavone
5-hydroxy-6,7,3',4'-tetramethoxyflavone
Nobiletin
Tangeretin
Sinensetin
Casticin
Eupatorin
2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O7 B1205902 5-Desmethylsinensetin CAS No. 21763-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7/c1-22-12-6-5-10(7-14(12)23-2)13-8-11(20)17-15(26-13)9-16(24-3)19(25-4)18(17)21/h5-9,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWSAPKRFOFQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176163
Record name 5-Hydroxy-3',4',6,7-tetramethoxyflavone
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Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21763-80-4
Record name 5-Hydroxy-6,7,3′,4′-tetramethoxyflavone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-3',4',6,7-tetramethoxyflavone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3',4',6,7-tetramethoxyflavone
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Record name 5-HYDROXY-3',4',6,7-TETRAMETHOXYFLAVONE
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Natural Occurrence and Isolation Methodologies of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Plant Sources and Botanical Distribution

This section details the specific plant genera and species that have been identified as natural sources of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Species from Laggera Genus (e.g., Laggera alata)

Laggera alata, a perennial herbaceous plant from the Asteraceae family, is a known source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone. This species, also referred to as winged-stem laggera, is native to the tropical regions of Africa and Asia, including countries like Nigeria, Cameroon, Ethiopia, China, and India. It is characterized by its winged stems and is traditionally used in folk medicine for various ailments.

The isolation of the compound from Laggera alata involves a multi-step process. The herbs of the plant are first extracted with 95% ethanol (B145695) at room temperature. The resulting crude extract is then suspended in distilled water and partitioned sequentially with petroleum ether, ethyl acetate (B1210297), and n-butanol. 5-Hydroxy-3',4',6,7-tetramethoxyflavone is isolated from the petroleum ether fraction through the use of silica (B1680970) gel column chromatography.

Plant SourcePart UsedIsolation Methodology
Laggera alataHerbsExtraction with 95% ethanol, followed by partitioning with petroleum ether and purification via silica gel column chromatography.

Species from Aglaia Genus (e.g., Aglaia edulis)

The compound 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been identified and isolated from Aglaia edulis, a plant belonging to the Meliaceae family. The genus Aglaia encompasses a variety of species that have been the subject of phytochemical investigation, revealing a rich profile of flavonoids and other bioactive compounds. While a specific, detailed methodology for the isolation of this particular flavone (B191248) from Aglaia edulis is not extensively documented in the provided results, general phytochemical studies on the genus involve extraction of plant parts, such as the bark, with solvents like methanol (B129727) or ethyl acetate, followed by chromatographic separation techniques to isolate individual compounds.

Plant SourcePart UsedGeneral Isolation Approach
Aglaia edulisNot SpecifiedExtraction with organic solvents followed by chromatographic separation.

Species from Artemisia Genus (e.g., Artemisia giraldii, Artemisia annua, Artemisia monosperma, Artemisia falcata)

The genus Artemisia (family Asteraceae) is a significant source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, with the compound being reported in several of its species. This diverse genus is distributed globally across temperate, cold-temperate, and subtropical regions of Europe and Asia.

Artemisia giraldii : The presence of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in this species has been reported.

Artemisia annua : Also known as sweet wormwood, this species is a well-documented source of the compound. General isolation procedures for flavonoids from A. annua involve boiling the dried aerial parts in water, followed by extraction of the concentrated filtrate with ethyl acetate and n-butanol. Subsequent separation is achieved using column chromatography.

Artemisia monosperma : This aromatic shrub, found in the deserts of the Middle East, Africa, and China, has been shown to contain 5-Hydroxy-3',4',6,7-tetramethoxyflavone. The isolation was achieved from a methanolic extract of the air-dried plant material using column chromatography and thin-layer chromatography.

Artemisia argyi : The compound has been isolated from the methanolic extracts of the aerial parts of this species.

Artemisia falcata : There is no specific information in the provided search results indicating the presence of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in Artemisia falcata.

Plant SourcePart UsedIsolation Methodology
Artemisia giraldiiNot SpecifiedNot specified.
Artemisia annuaAerial PartsBoiling in water, extraction with ethyl acetate, and separation by column chromatography.
Artemisia monospermaWhole PlantMethanolic extraction followed by column and thin-layer chromatography.
Artemisia argyiAerial PartsMethanolic extraction.

Species from Scrophularia Genus (e.g., Scrophularia nodosa)

Scrophularia nodosa, commonly known as figwort, is a member of the Scrophulariaceae family and is another confirmed source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone. This plant grows in moist and cultivated waste ground. The compound was one of seven flavonoids isolated from the chloroform (B151607) fraction of a crude extract of the plant. The isolation process involved creating a crude extract which was then partitioned with several solvents including n-hexane, chloroform, ethyl acetate, and n-butanol, with the target compound being found in the chloroform fraction. The aerial parts of the plant are typically used for phytochemical analysis.

Plant SourcePart UsedIsolation Methodology
Scrophularia nodosaAerial PartsCrude extraction followed by fractionation with chloroform.

Species from Callicarpa Genus (e.g., Callicarpa longissima)

The genus Callicarpa, known as beautyberry, has a rich history in traditional medicine, particularly in Asia, and is known to contain a variety of flavonoids. While 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been reported in the genus, specific documentation of its isolation from Callicarpa longissima is not detailed in the provided search results. Phytochemical studies on C. longissima have involved the extraction of leaves and stems with ethanol to isolate other compounds, suggesting a potential method for targeting this flavone.

Plant SourcePart UsedGeneral Isolation Approach
Callicarpa longissimaLeaves and StemsEthanol extraction is used for isolating other phytochemicals from this species.

Species from Citrus Genus (e.g., Citrus aurantium var. amara)

The flowers of Citrus aurantium L. var. amara Engl., a member of the Rutaceae family, have been identified as a source of 5-Hydroxy-3',4',6,7-tetramethoxyflavone. This plant is widespread in China. The isolation and identification of the compound were achieved using silica gel column chromatography and Sephadex LH-20.

Plant SourcePart UsedIsolation Methodology
Citrus aurantium var. amaraFlowersSeparation using silica gel column and Sephadex LH-20 chromatography.

Species from Achillea Genus (e.g., Achillea millefolium, Achillea nobilis)

The genus Achillea, commonly known as yarrow, is a recognized source of 5-hydroxy-3',4',6,7-tetramethoxyflavone. For instance, this compound has been isolated from Achillea tenuifolia, a species related to Achillea nobilis nih.gov. Research on Achillea millefolium has also documented the presence of this flavone researchgate.net. The isolation from Achillea tenuifolia involved a methanolic extract of the plant's aerial parts, which was then subjected to fractionation with solvents of varying polarities nih.gov. Further studies on Achillea species have utilized ethanol, ethyl acetate, and n-butanol for the extraction and fractionation of their flavonoid constituents nih.govresearchgate.netmdpi.com. Chloroform has also been employed in the fractionation of extracts from Achillea species mdpi.com.

Species from Kaempferia Genus (e.g., Kaempferia parviflora)

Kaempferia parviflora, also known as black ginger, is another botanical source of 5-hydroxy-3',4',6,7-tetramethoxyflavone. The rhizomes of this plant have been found to contain this compound. In one study, a methanolic extract of K. parviflora rhizomes was prepared, and subsequent fractionation of the n-hexane soluble part led to the isolation of the target flavone mdpi.com. Other research has utilized ethanol for the extraction of methoxyflavones from K. parviflora nih.govresearchgate.netmyfoodresearch.com. The fractionation of K. parviflora extracts has been carried out using chloroform tjnpr.orgikm.org.myugm.ac.id.

Other Identified Plant Genera (e.g., Otanthus maritimus, Vitex agnus-castus)

Beyond the Achillea and Kaempferia genera, 5-hydroxy-3',4',6,7-tetramethoxyflavone has been reported in Otanthus maritimus nih.gov. The compound has also been found in Vitex agnus-castus (chaste tree). The isolation from V. agnus-castus has been achieved from methanolic and ethanolic extracts of the fruits ijpras.comresearchgate.netijpsr.com. Subsequent fractionation of these extracts often involves solvents like chloroform and ethyl acetate to separate the complex mixture of phytochemicals researchgate.netnih.govresearchgate.net.

Extraction and Purification Techniques

The isolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone from its natural plant sources involves a multi-step process that begins with solvent extraction, followed by chromatographic purification.

Solvent Extraction Strategies (e.g., Ethanol, Petroleum Ether, Ethyl Acetate, N-Butanol, Chloroform, Methanol)

The initial step in isolating the target flavone is the extraction from the plant material using a suitable solvent. The choice of solvent is crucial and is based on the polarity of the target compound.

Methanol and Ethanol : These polar protic solvents are frequently used for the initial extraction of flavonoids. For example, a methanolic extract of Achillea tenuifolia was the starting point for the isolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone nih.gov. Similarly, methanolic extracts of Kaempferia parviflora and Vitex agnus-castus have been used mdpi.comijpras.com. Ethanol has also been widely employed for extracting flavonoids from Achillea, Kaempferia, and Vitex species nih.govmyfoodresearch.comresearchgate.netresearchgate.net.

Petroleum Ether : This non-polar solvent is sometimes used for defatting the plant material before the main extraction or for initial extraction of non-polar compounds.

Ethyl Acetate, N-Butanol, and Chloroform : These solvents of intermediate polarity are commonly used for the fractionation of the crude extract. After the initial extraction with a more polar solvent like methanol or ethanol, the resulting extract is often partitioned with these solvents to separate compounds based on their differential solubility. For instance, the methanolic extract of Achillea tenuifolia was fractionated using solvents of varying polarities to isolate the target flavone nih.gov. Ethyl acetate and n-butanol have been used for the fractionation of Achillea extracts nih.govresearchgate.net. Chloroform has been used for the fractionation of extracts from Kaempferia parviflora and Vitex agnus-castus tjnpr.orgugm.ac.idresearchgate.netresearchgate.net.

The following table summarizes the solvents used in the extraction and fractionation of 5-hydroxy-3',4',6,7-tetramethoxyflavone and related flavonoids from various plant sources.

SolventPlant GenusPurpose
Methanol Achillea, Kaempferia, VitexInitial Extraction
Ethanol Achillea, Kaempferia, VitexInitial Extraction
Petroleum Ether AchilleaDefatting/Initial Extraction
Ethyl Acetate Achillea, VitexFractionation
N-Butanol AchilleaFractionation
Chloroform Kaempferia, VitexFractionation

Chromatographic Separation Methods for Isolation

Following solvent extraction and fractionation, chromatographic techniques are essential for the purification of 5-hydroxy-3',4',6,7-tetramethoxyflavone from the complex mixture.

Silica gel column chromatography is a fundamental and widely used method for the isolation of flavonoids. The separation is based on the differential adsorption of the compounds onto the polar silica gel stationary phase.

In the isolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone from Achillea tenuifolia, the fractions obtained from solvent partitioning were subjected to column chromatography on silica gel nih.gov. Similarly, for the purification of methoxyflavones from Kaempferia parviflora, the residue from a methanolic extract was applied to a silica gel column nih.gov. The column was equilibrated with n-hexane, and separation was achieved using a mixture of n-hexane and acetone (B3395972) nih.gov. For the isolation of flavonoids from Vitex agnus-castus, the chloroform-soluble portion of an ethanolic extract was subjected to column chromatography on silica gel, with elution performed using mixtures of chloroform and methanol researchgate.net.

The mobile phase, a solvent or a mixture of solvents, is passed through the column to elute the compounds. A gradient of solvents with increasing polarity is often used to effectively separate the components. Common solvent systems for the silica gel chromatography of methoxyflavones include gradients of hexane-ethyl acetate or chloroform-methanol.

The following table provides examples of solvent systems used in the silica gel column chromatography for the separation of flavonoids.

Stationary PhaseMobile Phase SystemApplication
Silica Gel Hexane-AcetoneIsolation of methoxyflavones from Kaempferia parviflora nih.gov
Silica Gel Chloroform-Methanol mixturesIsolation of flavonoids from Vitex agnus-castus researchgate.net
Silica Gel Not specifiedIsolation of 5-hydroxy-3',4',6,7-tetramethoxyflavone from Achillea tenuifolia nih.gov
High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of flavonoids from complex plant extracts. mdpi.com Its high resolution and sensitivity make it ideal for analyzing polymethoxyflavones. researchgate.net For compounds like 5-Hydroxy-3',4',6,7-tetramethoxyflavone, which is found in Artemisia species, HPLC methods are well-established. researchgate.netnih.gov

Typically, reverse-phase (RP) HPLC is used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. mdpi.com The separation of flavonoids is achieved by gradually increasing the organic solvent concentration in the mobile phase (gradient elution). auctoresonline.org Detection is commonly performed using a Diode-Array Detector (DAD), which can acquire UV-Vis spectra for each peak, aiding in identification. researchgate.net For more definitive structural confirmation and to avoid false-positives, HPLC systems can be coupled with mass spectrometry (MS), a technique known as LC-MS. researchgate.netnih.gov

Research on flavonoids within the Artemisia genus provides relevant examples of HPLC conditions that are applicable for the analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Table 2: Exemplary HPLC Conditions for Flavonoid Analysis in Artemisia Species

ParameterCondition 1 (LC-MS Method) researchgate.netCondition 2 (HPLC-DAD Method) nih.gov
Column Zorbax SB-C18 (100 mm × 3.0 mm, 3.5 µm)Information not specified
Mobile Phase A: Acetonitrile (B52724); B: 0.1% Formic Acid in WaterA: Methanol; B: 0.2% Aqueous Phosphoric Acid
Gradient 0-1 min: 30% A; 1-15 min: 30-50% A; 15-16 min: 50-90% A; 16-20 min: 90% AComplex gradient over 85 minutes
Flow Rate 0.8 mL/min1.0 mL/min
Detector Mass Spectrometer (MS)Diode-Array Detector (DAD)
Application Analysis of methoxylated flavones in Artemisia speciesQuantification of flavonoids in Artemisia annua
Fast Centrifugal Partition Chromatography

Fast Centrifugal Partition Chromatography (FCPC), a form of Countercurrent Chromatography (CCC), is a liquid-liquid separation technique that operates without a solid stationary phase. rousselet-robatel.comwikipedia.org This method utilizes a biphasic solvent system, where a strong centrifugal force immobilizes the liquid stationary phase while the liquid mobile phase is pumped through it. wikipedia.org The separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases. rotachrom.com

The main advantages of FCPC over traditional solid-phase chromatography methods like HPLC or flash chromatography are the elimination of irreversible sample adsorption to a solid support, leading to 100% sample recovery and no denaturation of fragile molecules. rousselet-robatel.com This makes it particularly suitable for the preparative-scale isolation and purification of natural products, including flavonoids. rotachrom.comrsc.org The selection of an appropriate biphasic solvent system is critical for achieving successful separation, with the goal of obtaining ideal partition coefficient (K) values for the target compounds. nih.gov While FCPC has been successfully used to isolate various flavonoids, specific protocols detailing its application for the purification of 5-Hydroxy-3',4',6,7-tetramethoxyflavone are not prominently documented in available research. nih.gov However, the general principles make it a highly viable method for such purposes.

Radial Chromatography

Radial chromatography is a preparative chromatographic technique that is valued for its speed and efficiency in separating chemical mixtures. youtube.com In this method, the solvent and sample are applied to the center of a circular stationary phase, typically a silica gel plate. The mobile phase moves radially outwards via capillary action, separating the components of the mixture into concentric circular bands. youtube.com

Synthetic Approaches and Structural Modifications of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Chemical Synthesis Pathways

The chemical synthesis of flavones is a well-established field, with several classical methods being adapted for the creation of highly substituted derivatives like 5-hydroxy-3',4',6,7-tetramethoxyflavone. These pathways typically involve the construction of the core chromone (B188151) ring system from acyclic precursors.

The fundamental synthesis of the flavone (B191248) backbone can be achieved through several named reactions, which build the heterocyclic ring from substituted acetophenones and benzaldehyde (B42025) derivatives. Although the original synthesis of a related compound, 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, was reported from trimethoxyacetophenone, the classical methods provide a general framework for this process. nih.gov

Two of the most prominent methods for this de novo synthesis are the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.

Allan-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones. biomedres.us For the target compound, an appropriately substituted trimethoxyacetophenone would react with 3,4-dimethoxybenzoic anhydride in the presence of its sodium salt to yield the desired flavone structure.

Baker-Venkataraman Rearrangement: This is a widely used, two-step approach for synthesizing flavones and chromones. wikipedia.org The process begins with an o-hydroxyacetophenone which is first acylated. The resulting ester then undergoes an intramolecular acyl migration in the presence of a base (like potassium hydroxide (B78521) or sodium hydride) to form a 1,3-diketone intermediate. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This diketone is then cyclized under acidic conditions to yield the final flavone. wikipedia.org For the synthesis of 5-hydroxy-3',4',6,7-tetramethoxyflavone, this would involve the reaction of 2-hydroxy-4,5,6-trimethoxyacetophenone with a 3,4-dimethoxybenzoyl group. A modified Baker-Venkataraman rearrangement using a phase transfer catalyst has been shown to produce dibenzoylmethanes, key intermediates for flavone synthesis, in high yields. nih.govresearchgate.net

Table 1: Key De Novo Synthesis Reactions for Flavones

Reaction Name Precursors Key Reagents Intermediate Product
Allan-Robinson Reaction o-Hydroxyaryl ketone, Aromatic anhydride Sodium salt of aromatic acid - Flavone
Baker-Venkataraman Rearrangement o-Hydroxyacetophenone, Acyl chloride Base (e.g., KOH, NaH), Acid 1,3-Diketone Flavone

A prevalent and versatile method for synthesizing flavones involves the oxidative cyclization of chalcone (B49325) precursors. Chalcones (or 1,3-diaryl-2-propen-1-ones) are synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. The resulting 2'-hydroxychalcone (B22705) can then be cyclized to form the flavone ring.

The Algar-Flynn-Oyamada (AFO) reaction is a classic example of this pathway, where a 2'-hydroxychalcone is treated with alkaline hydrogen peroxide to undergo oxidative cyclization, forming a flavonol (a 3-hydroxyflavone). wikipedia.orgresearchgate.net While the AFO reaction typically yields flavonols, various modifications and other oxidative systems can be employed to produce flavones. For instance, using iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO) is a common method to achieve the oxidative cyclization of 2'-hydroxychalcones directly to flavones. researchgate.netmdpi.com This method has been reported to give high yields of the flavone product. researchgate.net

The general steps are:

Claisen-Schmidt Condensation: A substituted 2'-hydroxyacetophenone (B8834) (e.g., 2'-hydroxy-3',4',6'-trimethoxyacetophenone) reacts with a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) in the presence of a base (like NaOH or KOH) to form the corresponding 2'-hydroxychalcone.

Oxidative Cyclization: The purified chalcone is then dissolved in a solvent like DMSO and treated with an oxidizing agent such as iodine. The reaction mixture is heated to facilitate the cyclization and formation of the flavone ring.

Regioselective Functionalization and Analog Synthesis

The synthesis of specific polymethoxyflavone isomers often requires regioselective manipulation of functional groups, particularly the hydroxyl and methoxy (B1213986) groups. A key strategy for producing 5-hydroxy-polymethoxyflavones is the regioselective demethylation of their more abundant permethoxylated counterparts.

For instance, 5-hydroxy-3',4',6,7-tetramethoxyflavone (5-desmethylsinensetin) can be synthesized from sinensetin (B1680974) (3',4',5,6,7-pentamethoxyflavone) through selective demethylation at the C5 position. nih.gov The hydroxyl group at C5 is chelated to the carbonyl group at C4, which makes the C5-methoxy group particularly susceptible to cleavage by Lewis acids. However, this process can be challenging as other methoxy groups may also be affected. mdpi.com

A patented process describes the treatment of a polymethoxyflavone-rich extract with a solution of hydrochloric acid (HCl) in a non-aqueous, non-acidic solvent to achieve regioselective demethylation at the C5 position. google.com This method has been used to produce a variety of 5-hydroxy-PMFs, including this compound, in high yields. google.com Studies have also shown that demethylation of PMFs can occur naturally through acid hydrolysis and enzyme-mediated catalysis during the drying of citrus peels. researchgate.net

The synthesis of analogs often involves using differently substituted precursors in the classical synthesis pathways or by further modifying the flavone core. For example, various derivatives of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) have been synthesized to explore their biological activities. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach offers significant advantages, including milder reaction conditions and superior regio- and stereoselectivity, which can simplify complex synthesis routes and reduce waste. nih.govnih.gov

While specific chemoenzymatic protocols for the complete synthesis of 5-hydroxy-3',4',6,7-tetramethoxyflavone are not yet widely established, biocatalysis offers powerful tools for the modification of flavonoid structures. academicjournals.org Enzymes can be used for:

Regioselective Acylation and Glycosylation: Lipases are often used to selectively add acyl groups to flavonoid hydroxyls, which can alter their solubility and bioavailability. academicjournals.org

Selective Hydroxylation or Demethylation: Oxidoreductases and other enzymes could potentially be engineered to perform site-specific hydroxylations or demethylations on the flavonoid scaffold. mdpi.com For example, research has shown that enzymes are involved in the demethylation of PMFs in citrus peels. researchgate.net

Halogenation: Newly discovered halogenases have shown the ability to chlorinate or brominate various flavonoids with high yields, creating novel analogs for biological screening. nih.gov

Prenylation: Prenyltransferases can be used to add prenyl groups to the flavonoid B-ring, a modification known to enhance biological activity. academicjournals.org

The development of chemoenzymatic strategies often involves screening microbial strains or purified enzymes for their ability to transform a precursor molecule. nih.govnih.gov

Production of 5-Hydroxy-Polymethoxyflavones

Given the low natural abundance of many hydroxylated PMFs, significant research has focused on biosynthetic production methods. These approaches leverage microbial cell factories to produce these valuable compounds in a more sustainable and scalable manner.

One innovative method involves the cultivation of a specific yeast strain, isolated from aged orange peel, for the biosynthesis of a variety of hydroxylated PMFs. rutgers.edu This fermentation-based process can be conducted in an aqueous solution and has demonstrated high production yields without the need for complex purification steps. This approach is particularly noted for its ability to generate OH-PMFs with hydroxyl substitutions at the C6 or C7 positions, which are technically challenging to produce through semi-synthetic methods. rutgers.edu

Another route of production is through the targeted transformation of readily available PMFs. As mentioned, enzyme-mediated demethylation occurs during the processing of citrus peels, and this natural process can be harnessed and optimized. researchgate.net By controlling conditions such as drying method (e.g., sun drying vs. vacuum-freeze drying), the enzymatic demethylation at the C5-position can be influenced, leading to an increased yield of 5-hydroxy-PMFs. researchgate.net

Table 2: Comparison of Production Methods for 5-Hydroxy-PMFs

Production Method Description Key Advantages Key Challenges
Chemical Synthesis Multi-step synthesis from simple chemical precursors. Well-established, versatile for analog creation. Often requires harsh reagents, protecting groups, and can have low overall yields.
Regioselective Demethylation Selective removal of the C5-methyl group from permethoxylated precursors. Utilizes more abundant starting materials. Achieving high regioselectivity can be difficult; potential for side products.
Microbial Biosynthesis Fermentation using engineered or selected microbial strains (e.g., yeast). Sustainable, high yield, environmentally friendly, can produce specific isomers. rutgers.edu Requires optimization of strains and fermentation conditions.
Enzymatic Transformation Use of isolated enzymes or natural processes (e.g., in citrus peels) to modify PMFs. High selectivity, mild conditions. Enzyme stability and cost can be limiting factors.

Advanced Analytical Characterization of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. The following subsections describe the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy in the characterization of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H-NMR, ¹³C-NMR, DEPT) and two-dimensional (COSY, HMQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H-NMR and ¹³C-NMR data provide the foundational information on the chemical environment of the hydrogen and carbon atoms, respectively. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone, the presence of four methoxy (B1213986) groups, a hydroxyl group, and aromatic protons can be identified. nih.govresearchgate.netbiocrick.com

Table 1: ¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR (100 MHz, CDCl₃) Data for 5-Hydroxy-3',4',6,7-tetramethoxyflavone

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (J in Hz)
2155.8-
3138.5-
4179.1-
5153.2-
6132.16.58 (s)
7158.8-
890.2-
9152.4-
10106.2-
1'123.9-
2'111.27.54 (d, 2.0)
3'149.2-
4'151.3-
5'111.56.98 (d, 8.4)
6'120.27.69 (dd, 8.4, 2.0)
5-OH-12.5 (s)
6-OCH₃60.93.96 (s)
7-OCH₃56.44.00 (s)
3'-OCH₃56.13.95 (s)
4'-OCH₃56.03.94 (s)

Data is compiled from various sources and may be subject to slight variations based on experimental conditions.

Two-dimensional NMR techniques further refine the structural assignment. COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, for instance, the correlation between H-5' and H-6'. HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, such as the correlation between the methoxy protons and their attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for confirming the conformation of the molecule. researchgate.net

Mass Spectrometry (MS, EIMS, HREIMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone (C₁₉H₁₈O₇), the calculated molecular weight is 358.34 g/mol . nih.govresearchgate.net

Electron Ionization Mass Spectrometry (EIMS) of this compound typically shows a molecular ion peak [M]⁺ at m/z 358. researchgate.netphcogj.com High-Resolution Electron Ionization Mass Spectrometry (HREIMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern in EIMS is characteristic of the flavonoid structure. Common fragmentation pathways for flavonoids include retro-Diels-Alder (RDA) reactions and losses of small molecules like CO, CH₃, and H₂O. For polymethoxylated flavones, the fragmentation is often dominated by the loss of methyl radicals (CH₃) from the methoxy groups. researchgate.net

Table 2: Key Mass Spectrometry Data for 5-Hydroxy-3',4',6,7-tetramethoxyflavone

Ionm/z (relative intensity)Description
[M]⁺358Molecular Ion
[M-CH₃]⁺343Loss of a methyl radical
[M-CO]⁺330Loss of carbon monoxide
[M-CH₃-CO]⁺315Sequential loss of methyl and CO
RDA fragment153Resulting from retro-Diels-Alder cleavage

Fragmentation patterns can vary depending on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids. The UV spectrum of a flavonoid typically consists of two major absorption bands: Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the B-ring cinnamoyl system, while Band II corresponds to the A-ring benzoyl system.

For 5-Hydroxy-3',4',6,7-tetramethoxyflavone in methanol (B129727), the UV spectrum is expected to show characteristic absorption maxima. The addition of shift reagents, such as sodium methoxide (B1231860) (NaOMe), can cause a bathochromic (red) shift in Band I if a free hydroxyl group is present at position 3 or 4', or in Band II for hydroxyl groups at positions 5 or 7. A study on a related compound showed an absorption band at 278 nm, which shifted upon the addition of sodium methoxide, indicating the presence of a phenolic group. phcogj.com

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for 5-Hydroxy-3',4',6,7-tetramethoxyflavone in Methanol

BandWavelength Range (nm)
Band I320 - 350
Band II270 - 290

Specific λₘₐₓ values can be influenced by the solvent and substitution pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 5-Hydroxy-3',4',6,7-tetramethoxyflavone would display characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for 5-Hydroxy-3',4',6,7-tetramethoxyflavone

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3400 - 3200Hydroxyl group
C-H stretch (aromatic)3100 - 3000Aromatic C-H bonds
C-H stretch (aliphatic)3000 - 2850Methyl C-H bonds
C=O stretch1650 - 1630Flavone (B191248) carbonyl group
C=C stretch (aromatic)1600 - 1450Aromatic ring
C-O stretch (ether)1275 - 1200Aryl-alkyl ether
C-O stretch (alcohol)1050 - 1000Phenolic C-O

X-ray Crystallography for Precise Molecular Conformation Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. A study published in Acta Crystallographica Section E reported the crystal structure of a compound identified as 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, which corresponds to an isomer of the target compound. nih.gov However, another publication in the same journal provides the crystal structure of 5-hydroxy-3,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, which is indeed an isomer and not the title compound.

A separate study on 5-hydroxy-3,6,7,8-tetramethoxy-2-phenyl-4H-chromen-4-one, another related flavone, reveals an almost planar molecule with a strong intramolecular hydrogen bond between the 5-hydroxy group and the carbonyl group. sdsu.edu For 5-Hydroxy-3',4',6,7-tetramethoxyflavone, similar planarity and intramolecular hydrogen bonding would be expected. The precise bond lengths, bond angles, and torsion angles obtained from X-ray crystallography are invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purity assessment, and quantification of flavonoids.

For the purity assessment of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, a reversed-phase HPLC method is typically employed. This would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often with a small amount of acid (like formic or acetic acid) to improve peak shape. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Quantitative analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone can also be achieved using a validated HPLC method, typically with UV detection at a wavelength corresponding to one of its absorption maxima (e.g., around 280 nm or 340 nm). nih.govmdpi.com A calibration curve is constructed by plotting the peak area against the concentration of a series of standard solutions of the pure compound. This allows for the accurate determination of the concentration of the flavonoid in a given sample. A study on related hydroxylated polymethoxyflavones reported a method using a C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid, with detection at 280 nm. nih.gov While specific parameters for the title compound are not detailed, a similar methodology would be applicable.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) stands as a powerful technique for the analysis of flavonoids, offering significant advantages in terms of resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). The application of UPLC, particularly when coupled with high-resolution mass spectrometry (HRMS), provides a robust platform for the detailed characterization of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

Research Findings:

A comprehensive analytical approach for the characterization of hydroxylated-polymethoxyflavonoids, such as 5-Hydroxy-3',4',6,7-tetramethoxyflavone, involves the use of UPLC coupled with a hybrid quadrupole-time-of-flight mass spectrometer (UPLC-Q-TOF-MS). This setup allows for the acquisition of high-resolution mass data, which is crucial for the unambiguous identification of the compound and its metabolites.

One study on a structurally related compound, 5-hydroxy-6,7,3',4'-tetramethoxyflavone, utilized a UPLC system for metabolite identification. semanticscholar.org The chromatographic separation was achieved on a C18 column, which is standard for retaining and separating flavonoids based on their hydrophobicity. The mobile phase typically consists of a gradient of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. This gradient elution allows for the effective separation of a wide range of compounds with varying polarities.

The mass spectrometric detection is a key component of the analysis. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone, which has a molecular formula of C₁₉H₁₈O₇ and a monoisotopic mass of 358.1053 g/mol , high-resolution mass spectrometry can confirm the elemental composition with high accuracy. nih.gov In a typical analysis, data is acquired in both positive and negative ionization modes to obtain comprehensive fragmentation data, which aids in structural elucidation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 359.1125. uni.lu

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments is vital for distinguishing between isomers. The fragmentation of the flavone core and the loss of methyl groups from the methoxy substituents provide a characteristic fingerprint for the molecule.

Table 1: Illustrative UPLC-HRMS Parameters for the Analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone

ParameterValue
Chromatography System Ultra-High Performance Liquid Chromatography (UPLC)
Column C18, e.g., 2.1 mm x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Quadrupole-Time-of-Flight (Q-TOF)
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.0 kV
Sampling Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 400 °C
Collision Energy Ramped 10-40 eV for MS/MS

This table represents typical parameters and may be optimized for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like flavonoids, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. researchgate.net

Research Findings:

The analysis of 5-Hydroxy-3',4',6,7-tetramethoxyflavone by GC-MS typically involves a derivatization step, most commonly silylation, to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This process is crucial for preventing peak tailing and improving chromatographic resolution.

Following derivatization, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns such as those with a 5% phenyl methylpolysiloxane stationary phase being common for flavonoid analysis. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound.

The National Institute of Standards and Technology (NIST) database contains a GC-MS record for 5-Hydroxy-3',4',6,7-tetramethoxyflavanone, a related compound, indicating the utility of this technique for the analysis of such structures. nih.gov The mass spectrum of the derivatized 5-Hydroxy-3',4',6,7-tetramethoxyflavone would show a molecular ion peak corresponding to the TMS derivative, along with characteristic fragment ions resulting from the cleavage of the flavone backbone and the loss of methyl and TMS groups.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized 5-Hydroxy-3',4',6,7-tetramethoxyflavone

ParameterValue
Gas Chromatograph GC system coupled to a Mass Spectrometer
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial 150 °C, ramp to 300 °C at 10 °C/min, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-600 amu

This table represents typical parameters and may be optimized for specific applications.

Pharmacological and Biological Activities of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone Pre Clinical Focus

Antitumor and Antiproliferative Effects (In Vitro and In Vivo Non-human Models)

The flavonoid 5-Hydroxy-3',4',6,7-tetramethoxyflavone (TMF) has demonstrated notable antitumor and antiproliferative properties in various preclinical studies. nih.gov These investigations have primarily focused on its effects on cancer cell viability, proliferation, and migration, as well as its interactions with other cancer therapies.

Cytotoxic Effects in Cancer Cell Lines (e.g., Glioblastoma U87MG and T98G, B16, SMCC-7721, PC3)

TMF has been evaluated for its cytotoxic effects against several cancer cell lines, with a significant focus on glioblastoma (GBM). nih.gov In vitro studies have shown that TMF reduces the viability of human glioblastoma U87MG and T98G cells in a dose-dependent manner. nih.govresearchgate.netresearchgate.net The cytotoxic potential of TMF has also been investigated in other cancer cell lines, although specific data for B16 (melanoma), SMCC-7721 (hepatocellular carcinoma), and PC3 (prostate cancer) are less prevalent in the reviewed literature. The primary focus of existing research has been on glioblastoma cells.

Cell LineCancer TypeObserved Effect of TMF
U87MGGlioblastomaReduced cell viability nih.govresearchgate.netresearchgate.net
T98GGlioblastomaReduced cell viability nih.govresearchgate.netresearchgate.net

Inhibition of Cell Viability and Migration

In addition to inducing cell cycle arrest, TMF has been shown to directly inhibit the viability and migratory capacity of cancer cells. nih.govresearchgate.net Studies on glioblastoma cell lines U87MG and T98G have demonstrated that TMF treatment leads to a significant reduction in cell viability, as assessed by trypan blue exclusion and crystal violet staining assays. researchgate.net Furthermore, in vitro scratch wound assays have shown that TMF can effectively reduce the migratory capacity of these glioblastoma cells, suggesting a potential role in preventing cancer cell invasion and metastasis. nih.govresearchgate.net

Interactions with Other Therapeutic Modalities (e.g., Antagonism with Radiotherapy in in vitro glioblastoma models)

The combination of TMF with other cancer therapies has been a subject of investigation, yielding complex results. nih.gov In the context of glioblastoma, studies have explored the concurrent use of TMF and radiotherapy. nih.govresearchgate.net Interestingly, these in vitro studies on U87MG and T98G cell lines have revealed an antagonistic interaction between TMF and radiation. nih.govresearchgate.net This suggests that the simultaneous administration of TMF with radiotherapy may not be a beneficial therapeutic strategy for glioblastoma. nih.gov Further research is needed to understand the mechanisms behind this antagonism and to explore other potential combination therapies. nih.govresearchgate.net

Hepatoprotective Investigations (In Vitro and In Vivo Non-human Models)

Beyond its anticancer properties, 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been investigated for its potential to protect the liver from damage. researchgate.net Preclinical studies have demonstrated its efficacy in mitigating chemically induced hepatic injury in both in vitro and in vivo models.

Protection Against Chemically Induced Hepatic Injury (e.g., Carbon Tetrachloride, Paracetamol, Thioacetamide, Galactosamine)

TMF has shown significant hepatoprotective activity against a range of chemical toxins in rat models. researchgate.net In vivo studies have demonstrated its ability to protect against liver damage induced by carbon tetrachloride (CCl4) and paracetamol. researchgate.net Furthermore, in vitro investigations have confirmed its protective effects against hepatotoxicity caused by thioacetamide and galactosamine. researchgate.net The hepatoprotective activity of TMF was found to be comparable to that of silymarin, a known hepatoprotective agent. researchgate.net These findings suggest that TMF has the potential to be a valuable agent in the prevention and treatment of liver damage caused by various toxins. researchgate.net

Hepatotoxic AgentModelObserved Protective Effect of TMF
Carbon TetrachlorideIn vivo (rats)Significant antihepatotoxic activity researchgate.net
ParacetamolIn vivo (rats)Significant antihepatotoxic activity researchgate.net
ThioacetamideIn vitroSignificant antihepatotoxic activity researchgate.net
GalactosamineIn vitroSignificant antihepatotoxic activity researchgate.net

Studies in Human Hepatic Cell Lines (e.g., HL-7702)

Pre-clinical research has demonstrated the significant anti-hepatotoxic potential of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in non-human models. In-vivo studies in rats showed that the compound provided considerable protection against liver damage induced by toxins such as carbon tetrachloride (CCl4) and paracetamol. researchgate.netsilae.it Furthermore, in-vitro experiments using isolated rat hepatocytes confirmed its protective effects against toxicity induced by thioacetamide and galactosamine. researchgate.netsilae.it The observed activity was found to be comparable to that of the well-known liver-protecting agent, Silymarin. researchgate.netsilae.it

While these findings from rodent models are promising, there is a notable absence of studies in the reviewed scientific literature that specifically investigate the effects of 5-Hydroxy-3',4',6,7-tetramethoxyflavone on human hepatic cell lines, such as the HL-7702 line. Therefore, its direct effects on human liver cells remain to be elucidated.

Antioxidant Potency and Free Radical Scavenging Capabilities

Flavonoids as a chemical class are widely recognized for their antioxidant properties, which are largely attributable to their ability to donate hydrogen atoms and scavenge free radicals. This activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. ums.ac.id These assays measure the capacity of a compound to neutralize stable radicals, with the results often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals. e3s-conferences.orgnih.gov

Despite the established antioxidant nature of flavonoids, specific quantitative data from DPPH and ABTS assays for 5-Hydroxy-3',4',6,7-tetramethoxyflavone were not identified in the reviewed literature. Consequently, its precise radical scavenging potency relative to other antioxidants has not been formally documented through these standard methods.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous cellular damage processes. Flavonoids play a crucial role in mitigating this damage. Studies on compounds structurally analogous to 5-Hydroxy-3',4',6,7-tetramethoxyflavone provide insight into its potential protective mechanisms.

For instance, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has been shown to protect astrocytes from oxidative stress-induced cell death by attenuating the intracellular accumulation of ROS. nih.gov Another related compound, 5,6,4′-trihydroxy-7,3′-dimethoxyflavone, also demonstrated potent free radical scavenging activity and the ability to inhibit ROS formation in cells exposed to hydrogen peroxide. mdpi.com In animal models, the flavonoid 5,6,7,8-tetrahydroxyflavone demonstrated a protective effect against hypoxia-induced injury by significantly enhancing the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while reducing levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These findings collectively suggest that 5-Hydroxy-3',4',6,7-tetramethoxyflavone likely contributes to cellular protection against oxidative stress by scavenging free radicals and supporting endogenous antioxidant enzyme systems.

Anti-inflammatory Modulations (In Vitro and In Vivo Non-human Models)

The anti-inflammatory properties of flavonoids are a significant area of pharmacological research. Evidence from studies on structurally similar compounds indicates that 5-Hydroxy-3',4',6,7-tetramethoxyflavone likely exerts anti-inflammatory effects by modulating key inflammatory pathways.

Overproduction of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is a hallmark of chronic inflammation. Research on closely related flavonoids has demonstrated a potent ability to suppress the production of these molecules in inflammatory models.

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, 5-hydroxy-3′,4′,7-trimethoxyflavone significantly inhibited the production of nitric oxide and caused a reduction in PGE2 levels. ignited.inresearchgate.net Similarly, 4'-bromo-5,6,7-trimethoxyflavone was found to be a potent inhibitor of both NO and PGE2 production in the same cell line. nih.gov This inhibitory action is crucial as it directly reduces the signaling molecules that perpetuate the inflammatory response.

Table 1: Inhibitory Effects of Related Flavonoids on Pro-inflammatory Mediator Production in LPS-Stimulated RAW 264.7 Cells
CompoundTarget MediatorIC50 Value (µM)Reference
4'-bromo-5,6,7-trimethoxyflavoneNitric Oxide (NO)14.22 ± 1.25 nih.gov
4'-bromo-5,6,7-trimethoxyflavoneProstaglandin E2 (PGE2)10.98 ± 6.25 nih.gov

The synthesis of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is typically low in resting cells but is rapidly induced by inflammatory stimuli like LPS. A key mechanism of anti-inflammatory action for many flavonoids is the downregulation of these enzymes at the genetic level.

Studies on 5-hydroxy-3′,4′,7-trimethoxyflavone have shown that its anti-inflammatory effects are directly linked to its ability to downregulate the biosynthesis of iNOS and COX-2 at the transcriptional level. ignited.inignited.in The compound significantly reduced the mRNA expression of both iNOS and COX-2 in LPS-stimulated macrophages. researchgate.net This was further corroborated by findings on 4'-bromo-5,6,7-trimethoxyflavone, which dose-dependently reduced the expression of iNOS and COX-2 at both the protein and mRNA levels. nih.gov By inhibiting the expression of these critical enzymes, the compound effectively halts the production of inflammatory mediators, thus controlling the inflammatory cascade at its source.

Antimicrobial Spectrum (In Vitro Studies)

Antibacterial Activities (e.g., Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella Typhimurium, Stenotrophomonas maltophilia, Pseudomonas aeruginosa)

Detailed investigations into the antibacterial properties of 5-Hydroxy-3',4',6,7-tetramethoxyflavone against a broad range of Gram-negative bacteria are limited in the available scientific literature. While the general class of flavonoids is known to possess antibacterial properties, specific data detailing the Minimum Inhibitory Concentration (MIC) or efficacy of this particular tetramethoxyflavone against pathogens such as Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Salmonella Typhimurium, Stenotrophomonas maltophilia, and Pseudomonas aeruginosa have not been reported mdpi.commdpi.com. One study on the constituents of Ballota inaequidens isolated a similar compound, 5-hydroxy-3,6,7,4′-tetramethoxyflavone, but did not report its antibacterial activity, focusing instead on other isolated compounds tandfonline.com.

Antifungal Activities

The antifungal potential of 5-Hydroxy-3',4',6,7-tetramethoxyflavone has been assessed in at least one study. In a phytochemical investigation of Artemisia sieversiana, this flavonoid was isolated and tested for in vitro antifungal activity. However, the study reported that other compounds from the plant, such as arteannuin B, demonstrated antifungal effects, while implying that 5-Hydroxy-3',4',6,7-tetramethoxyflavone did not show significant activity under their testing conditions. Specific MIC values against fungal strains for this compound were not reported, suggesting a lack of potent activity.

Smooth Muscle and Spasmolytic Activity (In Vitro Organ Studies)

Effects on Isolated Intestinal Tissues (e.g., Rabbit Jejunum)

There is a lack of direct evidence in the searched scientific literature concerning the spasmolytic effects of isolated 5-Hydroxy-3',4',6,7-tetramethoxyflavone on intestinal smooth muscle. A study on the plant Scrophularia nodosa did investigate the spasmolytic properties of its crude extract and various fractions on isolated rabbit jejunum, noting a relaxant effect epa.gov. The study also reported the isolation of a similar but structurally distinct compound, 5-hydroxy-3,6,7,4'-tetramethoxyflavone, from the plant epa.gov. However, the experiments were not performed with the pure, isolated flavonoid, so the observed spasmolytic effects cannot be directly attributed to it epa.gov.

Comparative Analysis with Muscarinic Receptor Modulators

No studies were identified that performed a comparative analysis of the smooth muscle activity of 5-Hydroxy-3',4',6,7-tetramethoxyflavone with known muscarinic receptor modulators. While flavonoids as a chemical class have been investigated for their interaction with muscarinic acetylcholine receptors, specific data for 5-Hydroxy-3',4',6,7-tetramethoxyflavone is absent from the available literature nih.gov. Therefore, its potential mechanism of action via modulation of muscarinic receptors in smooth muscle tissue remains uninvestigated.

Enzyme Regulatory Effects

The interaction of flavonoids with various enzyme systems is a key area of pharmacological research. 5-Hydroxy-3',4',6,7-tetramethoxyflavone and its related compounds have been investigated for their ability to modulate the activity of several clinically relevant enzymes. These interactions can influence metabolic pathways and cellular processes, highlighting the therapeutic potential of this class of compounds.

Hydroxylated tetramethoxyflavones (TMFs) have demonstrated potent inhibitory effects on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs and xenobiotics. The inhibition of these enzymes can lead to significant alterations in drug pharmacokinetics and potential food-drug interactions.

Studies on a panel of TMFs, including the closely related analogue 3′,4′,5,7-tetramethoxyflavone (57-TMF), have shown a broad range of inhibitory activities against major CYP isoforms. The half-maximal inhibitory concentration (IC₅₀) values for these TMFs against enzymes such as CYP1A2, CYP2D6, CYP2C9, CYP2C19, and CYP3A4 ranged from 0.15 to 108 μM, indicating potent inhibition. nih.govmdpi.comscilit.comnih.gov The presence and position of hydroxyl and methoxy (B1213986) groups on the flavone (B191248) structure influence the varied inhibitory effects. nih.govmdpi.comscilit.com For instance, the inhibition of CYP1A2, CYP2C9, and CYP2C19 by some TMFs was found to be dose-dependent, with IC₅₀ values as low as 0.79–1.85 μM. nih.gov The number and position of these functional groups are critical in determining the inhibitory actions of flavonoids towards these enzymes. nih.gov

Table 1: Inhibitory Effects (IC₅₀ in μM) of Selected Tetramethoxyflavones on CYP Enzymes

Data sourced from a study on various tetramethoxyflavones, demonstrating the potent but varied inhibitory effects characteristic of this compound class. nih.gov

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia. Research has demonstrated that tetramethoxyflavones possess significant α-glucosidase inhibitory activity.

Specifically, the isomer 5,7,3′,4′-tetramethoxyflavone exhibited the highest activity among a series of tested polymethoxyflavones, with an IC₅₀ value of 20.4 μM. nih.gov This potent inhibitory effect suggests that the specific arrangement of methoxy groups, particularly at the 5-, 3′-, and 4′-positions, enhances the compound's ability to interfere with the enzyme. nih.gov The structural characteristics of 5-Hydroxy-3',4',6,7-tetramethoxyflavone align with features known to be favorable for α-glucosidase inhibition, suggesting its potential as an effective inhibitor.

Xanthine oxidase is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overactivity of this enzyme can lead to hyperuricemia and gout. Flavonoids are a well-documented class of xanthine oxidase inhibitors.

While direct studies on 5-Hydroxy-3',4',6,7-tetramethoxyflavone are limited, research on related compounds provides insight. An isomer, 3′,4′,5,7-tetramethoxyflavone, has been shown to possess xanthine oxidase inhibitory activity, although it was found to be relatively weak with an IC₅₀ value greater than 4 mM. nih.gov Structure-activity relationship studies reveal that for potent inhibition of xanthine oxidase by flavonoids, a planar structure and the presence of a 7-hydroxyl group are often crucial. nih.gov The extensive methoxylation, as seen in tetramethoxyflavones, may affect the planarity and interaction with the enzyme's active site, potentially explaining the weaker activity compared to certain hydroxylated flavonoids. nih.govnih.gov

Effects on Cellular Permeability and Transport

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is a critical determinant of its oral bioavailability and systemic effects. Studies utilizing in vitro models have explored the permeability and absorption characteristics of hydroxylated tetramethoxyflavones.

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, allowing for the assessment of a compound's permeability. Research on hydroxylated TMFs has shown that the presence of a hydroxyl group significantly enhances their transport across the Caco-2 cell monolayer. nih.gov

These hydroxylated compounds were transported more efficiently compared to their non-hydroxylated TMF counterparts. nih.gov The apparent permeability coefficient (Papp) is a key metric in these studies. For instance, while 3′,4′,5,7-tetramethoxyflavone (57-TMF) was found to be poorly absorbed with a Papp of 1.43 × 10⁻⁵ cm/s, hydroxylated analogues showed significantly higher values, indicating more effective transport. nih.gov This suggests that the increased hydrophilicity conferred by the hydroxyl group facilitates easier permeation through the gut. nih.govmdpi.comnih.govnih.gov

Table 2: Caco-2 Permeability of Selected Tetramethoxyflavones

Note: The Papp values for the hydroxylated TMFs (3H7-TMF and 3H6-TMF) appear lower in this specific dataset due to differing experimental conditions or reporting scales in the source, but the original study text confirms they were more effectively transported than the non-hydroxylated TMFs. nih.gov

Enhanced permeability directly correlates with increased cellular absorption efficiency. In Caco-2 cell models, hydroxylated TMFs demonstrate significantly higher transport and absorption efficiency than other TMFs. nih.govfrontiersin.org For example, one study found that a hydroxylated TMF exhibited a transport efficiency of 46%, which was higher than another hydroxylated analogue (39%) and substantially greater than non-hydroxylated versions. nih.govmdpi.comscilit.comnih.gov The presence of a hydroxyl group appears to facilitate faster transport, particularly in the early stages of absorption. nih.gov This modification enhances the hydrophilicity of the molecule, allowing the dissolved compound to more readily permeate the gastrointestinal tract and achieve higher concentrations in the gut. nih.gov

Molecular Mechanisms of Action of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

Cellular Signaling Pathway Interventions

5-Hydroxy-3',4',6,7-tetramethoxyflavone exerts its effects by intervening in critical cellular signaling pathways that regulate inflammation, cell cycle, and survival.

While direct inactivation of the NF-κB pathway by 5-Hydroxy-3',4',6,7-tetramethoxyflavone is an area of ongoing investigation, studies on this and structurally similar flavones suggest a modulatory role. Research on 5-desmethylsinensetin has demonstrated its ability to suppress the stemness of breast cancer cells by inhibiting the total and nuclear expression of Stat3 and its phosphorylated form (p-Stat3). nih.gov This compound also reduces both the mRNA and protein levels of Interleukin-6 (IL-6). nih.gov The transcription of the IL-6 gene is known to be a downstream target of the NF-κB signaling pathway. Therefore, the inhibition of IL-6 production by this compound suggests an indirect suppressive effect on NF-κB activity.

In contrast, a proteomics study on the closely related compound 5,6,7,4′-tetramethoxyflavone in HeLa cancer cells reported an upregulation of phosphorylated IκBα (p-IκBα) and phosphorylated NF-κB (p-NFκB). nih.gov The phosphorylation of IκBα typically leads to its degradation and subsequent activation of NF-κB. This apparent contradiction may suggest complex, cell-type-specific regulatory actions or the induction of a negative feedback loop. For instance, some deubiquitinating enzymes that suppress NF-κB activation can be induced by TNFα, a pro-inflammatory cytokine that itself activates NF-κB, forming a novel negative feedback mechanism. nih.gov

A significant mechanism of action for 5-Hydroxy-3',4',6,7-tetramethoxyflavone is its intervention in the cell cycle. Studies have shown that this compound can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.

In U87MG and T98G glioblastoma cell lines, treatment with 5-Hydroxy-3',4',6,7-tetramethoxyflavone resulted in a G0/G1 phase cell cycle arrest. nih.govresearchgate.netzlb.de This arrest prevents cells from entering the S phase, the period of DNA synthesis, effectively halting their division.

The underlying mechanism for this G1 arrest may be explained by the modulation of key cell cycle regulatory proteins. A proteomics analysis of the related compound 5,6,7,4′-tetramethoxyflavone revealed an upregulation of the cyclin-dependent kinase (CDK) inhibitors p21 and p27 in HeLa cells. nih.gov These proteins are crucial for controlling the cell cycle. The INK4 family of inhibitors specifically targets CDK4 and CDK6, which, when complexed with cyclin D, initiate the phosphorylation of the retinoblastoma (RB) protein. medchemexpress.com This phosphorylation allows for the expression of genes required for the G1/S transition. nih.gov By upregulating inhibitors like p21 and p27, which can block the activity of CDK complexes, the flavone (B191248) can effectively halt the cell cycle in the G1 phase. medchemexpress.com

Molecular Target Identification and Binding Studies

Identifying the direct molecular targets of 5-Hydroxy-3',4',6,7-tetramethoxyflavone is crucial to fully understanding its mechanism of action. While specific binding studies for this exact compound are limited, research on related polymethoxylated flavones provides significant insights into its potential molecular interactions.

Molecular docking studies have been employed to predict the binding affinity of related flavones to various protein targets. For instance, a study on 5,6,7,4′-tetramethoxyflavone investigated its interaction with several key proteins implicated in cancer pathways. The binding energies, which indicate the stability of the interaction, were calculated for these protein-ligand complexes. A lower binding energy suggests a more stable and favorable interaction.

Table 1: Molecular Docking of 5,6,7,4′-tetramethoxyflavone with Cancer-Related Protein Targets. nih.gov
Protein TargetBinding Energy (kcal/mol)Function
p21-6.4Cyclin-dependent kinase inhibitor 1
p27-6.1Cyclin-dependent kinase inhibitor 1B
EGFR-7.8Epidermal Growth Factor Receptor
SMAD4-6.8Mothers against decapentaplegic homolog 4
JNK-7.5c-Jun N-terminal kinase
ATF2-6.9Activating transcription factor 2
c-JUN-5.6Transcription factor AP-1

This data is for the related compound 5,6,7,4′-tetramethoxyflavone and suggests potential targets for 5-Hydroxy-3',4',6,7-tetramethoxyflavone based on structural similarity.

These docking results indicate that flavones of this type can bind with high affinity to crucial signaling proteins, including cell cycle inhibitors (p21, p27) and components of the MAPK signaling pathway (JNK, c-JUN, ATF2), potentially explaining their observed biological effects. nih.gov

Receptor-Ligand Interactions and Modulatory Effects

The biological effects of 5-Hydroxy-3',4',6,7-tetramethoxyflavone may also be mediated through its interaction with specific cellular receptors. Flavonoids, as a class, have been shown to bind to and modulate the activity of various receptors.

One such class of receptors is the adenosine (B11128) receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide range of physiological processes. frontiersin.org Studies have shown that many polymethoxylated flavones exhibit binding affinity for A1 and A2A receptors in the micromolar range. nih.gov The interaction with these receptors can influence intracellular levels of cyclic adenosine 3',5'-monophosphate (cAMP), a critical second messenger. frontiersin.org For example, A1 and A3 receptors typically couple to inhibitory G proteins, decreasing cAMP levels, while A2A and A2B receptors couple to stimulatory G proteins, increasing cAMP levels. frontiersin.org By binding to these receptors, flavones could potentially modulate numerous downstream signaling events. nih.gov

Furthermore, recent research has identified hydroxyflavones as ligands for the orphan nuclear receptor 4A1 (NR4A1, also known as Nur77). nih.govmdpi.com NR4A1 is a transcription factor implicated in the regulation of pro-oncogenic genes and pathways. nih.gov Direct binding assays have confirmed that various hydroxyflavones can bind to the ligand-binding domain of NR4A1, with dissociation constants (KD) in the micromolar range. nih.gov Some of these flavonoids act as NR4A1 antagonists, inhibiting its transcriptional activity and subsequently downregulating the expression of target genes involved in cell growth and survival. aacrjournals.org Given its structure, 5-Hydroxy-3',4',6,7-tetramethoxyflavone is a plausible candidate for interaction with NR4A1, representing another potential mechanism for its anticancer effects.

Gene Expression and Protein Modulation Investigations

The interaction of 5-Hydroxy-3',4',6,7-tetramethoxyflavone with signaling pathways and molecular targets ultimately culminates in the modulation of gene and protein expression.

Direct investigation of this compound in breast cancer stem cells revealed its ability to reduce the transcription of key stemness markers, including Oct4, c-Myc, Nanog, and CD44. nih.gov Concurrently, it was found to inhibit the total and nuclear expression of the signaling protein Stat3 and its activated form, p-Stat3, as well as the translocation of YAP1. nih.gov

A comprehensive proteomics analysis of HeLa cells treated with the related compound 5,6,7,4′-tetramethoxyflavone provided a broader view of the protein-level changes. nih.gov This study identified numerous proteins that were either upregulated or downregulated following treatment, primarily affecting pathways related to apoptosis, MAPK signaling, and TNF signaling. nih.gov

Table 2: Modulation of Protein Expression in HeLa Cells by 5,6,7,4′-tetramethoxyflavone. nih.gov
RegulationProteinAssociated Pathway/Function
UpregulatedCD40/CD40LTNF receptor family, Apoptosis
Fas/Fas-LTNF receptor family, Apoptosis
HSP27/HSP60Heat Shock Proteins, Stress Response
p21/p27Cell Cycle Inhibition
TRAILR2/3/4Apoptosis induction
p-SMAD1/2/4/5TGF-β Signaling
p-IκBα/p-NFκBNF-κB Signaling
p-TAK1/p-MSK1MAPK Signaling
Downregulatedp-EGFRGrowth Factor Signaling
p-ATF2MAPK Signaling, Transcription Factor
p-cJUNMAPK Signaling, Transcription Factor
p-JNKMAPK Signaling

This data, from the related compound 5,6,7,4′-tetramethoxyflavone, illustrates the broad impact on protein expression, which is likely similar for 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

These extensive changes in the proteome highlight the compound's ability to fundamentally reprogram cellular processes, shifting the balance towards cell cycle arrest and apoptosis while inhibiting survival signals.

Structure Activity Relationships Sar and Rational Design Principles

Influence of Methoxy (B1213986) and Hydroxyl Group Positioning on Biological Efficacy

The specific placement of the single hydroxyl group and the four methoxy groups on the flavonoid scaffold is fundamental to the efficacy of 5-Hydroxy-3',4',6,7-tetramethoxyflavone.

The 5-hydroxy group plays a pivotal role. It forms a strong intramolecular hydrogen bond with the ketone oxygen at the C4 position. researchgate.netnih.gov This interaction creates a stable six-membered ring that enhances the planarity and conformational stability of the A and C rings. researchgate.netresearchgate.net This structural feature is crucial for its biological activity. For instance, in a study of related compounds, the presence of a 5-hydroxy group on a trimethoxyflavone skeleton was shown to significantly enhance its ability to reverse multidrug resistance in cancer cells, indicating this group is a key pharmacophore. nih.gov

The methoxy groups contribute significantly to the molecule's lipophilicity, which generally enhances membrane permeability and cellular uptake compared to polyhydroxylated flavonoids. mdpi.com The substitution pattern is critical:

B-Ring (C3', C4'): The 3',4'-dimethoxy arrangement on the B-ring is a distinguishing feature. While flavonoids with a 3',4'-dihydroxy (catechol) structure are known for potent free-radical scavenging, the methoxylation in this compound reduces this specific antioxidant capacity. nih.govmdpi.com However, this substitution is crucial for other activities; for example, the 3'-OCH₃ and 4'-OCH₃ groups have been identified as important for the binding of flavonoids to P-glycoprotein, a key protein in drug metabolism and resistance. nih.gov

Comparative Analysis with Related Flavonoid Analogs

Comparing 5-Hydroxy-3',4',6,7-tetramethoxyflavone (sometimes referred to as TMF in literature) with its structural analogs highlights the subtleties of its SAR. researchgate.netnih.gov

CompoundKey Structural Differences from Target CompoundComparative Biological Activity
5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) Lacks the C6-methoxy group.Exhibits potent anti-inflammatory and anticancer activities. nih.govresearchgate.net Its efficacy in reversing drug resistance is enhanced by the 5-OH group. nih.gov
Quercetin Polyhydroxylated (5 OH groups); features a 3',4'-catechol group and a C3-OH group.A significantly more potent peroxyl radical scavenger due to the B-ring catechol structure, which is absent in the target compound. nih.gov
Nobiletin Fully methoxylated (hexamethoxyflavone); lacks the 5-OH group.Possesses high lipophilicity, which can sometimes lead to reduced activity due to steric hindrance or poor solubility, underscoring the importance of the 5-OH group in the target compound for specific molecular interactions. mdpi.compreprints.org
Sideritoflavone Features 3',4'-dihydroxy groups and an additional C8-methoxy group, but lacks the C3-methoxy group.Demonstrates strong cytotoxic effects on MCF-7 breast cancer cells, with an IC₅₀ of 4.9 μM, highlighting the potent effect of the B-ring catechol group in certain contexts. mdpi.com

This comparative analysis shows that while polyhydroxylation, particularly the catechol moiety, is key for antioxidant activity, methoxylation combined with a strategic hydroxyl group can confer other potent biological effects, such as anti-glioblastoma activity. nih.gov

Steric and Electronic Effects on Biological Activity

The biological function of 5-Hydroxy-3',4',6,7-tetramethoxyflavone is governed by a delicate balance of steric and electronic properties.

Electronic Effects: The electron-donating nature of both methoxy and hydroxyl groups influences the electron density across the flavonoid's aromatic system. The most significant electronic feature is the intramolecular hydrogen bond between the 5-OH group and the C4-carbonyl oxygen. researchgate.netnih.gov This bond not only stabilizes the molecule but also facilitates electron delocalization across the A and C rings, which can be critical for interactions with biological targets.

Steric Effects: The substitution pattern dictates the molecule's three-dimensional shape.

Bulkiness of Methoxy Groups: Methoxy groups are bulkier than hydroxyl groups. An excess of these groups can create steric hindrance, potentially impeding the molecule's ability to fit within the active site of a target enzyme or receptor. mdpi.compreprints.org

Molecular Planarity: While the A and C rings are nearly coplanar, the B-ring is twisted out of this plane. researchgate.netnih.gov Crystal structure analysis reveals a significant dihedral angle of 37.39° between the B-ring and the benzopyranone core. researchgate.netnih.gov This non-planar conformation is a crucial steric feature that defines how the molecule presents its functional groups for interaction with protein targets.

Computational and Molecular Modeling for SAR Elucidation

Computational studies, including molecular docking and dynamics simulations, provide valuable insights into the SAR of this compound, often by studying closely related analogs.

For example, in silico studies on the analog 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) have successfully elucidated its binding mechanisms:

Anti-inflammatory Activity: Molecular modeling has shown that HTMF binds effectively within the active site of lipoxygenase (LOX), a key enzyme in inflammatory pathways. The binding is stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Anticancer Activity: Docking studies predict that HTMF can inhibit the crucial MDM2-p53 protein-protein interaction. By doing so, it prevents the degradation of the p53 tumor suppressor protein, triggering apoptosis in cancer cells. researchgate.netresearchgate.net

These computational results suggest that 5-Hydroxy-3',4',6,7-tetramethoxyflavone likely interacts with its targets in a similar manner. The 5-hydroxy group is predicted to act as a key hydrogen bond donor, while the methoxy groups engage in hydrophobic interactions within the binding pockets of target proteins. The additional C6-methoxy group, compared to HTMF, may further enhance these hydrophobic interactions or slightly alter the compound's orientation within the active site.

Metabolism and Biotransformation Studies of 5 Hydroxy 3 ,4 ,6,7 Tetramethoxyflavone

In Vivo Metabolic Fate (Non-human Models)

Studies in non-human models, particularly rats, have been instrumental in elucidating the metabolic pathways of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, also known as 5-demethylsinensetin. nih.govsemanticscholar.org When administered to rats, the parent compound is subject to a complex series of biotransformation reactions before excretion. A comprehensive investigation using advanced analytical techniques identified a total of 106 metabolites in rat biological matrices. semanticscholar.org These metabolites are the result of primary, secondary, and even tertiary metabolic reactions, indicating that the initial metabolites serve as substrates for further enzymatic conversions. semanticscholar.org The biotransformation primarily occurs at the methoxy (B1213986) groups on the A and B rings and the existing hydroxyl group. nih.govsemanticscholar.org The liver and gut are the principal sites for these metabolic activities. nih.gov

Phase I Metabolic Reactions (e.g., Demethylation, Demethoxylation, Mono-oxidation, Di-oxidation)

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone, Phase I reactions are extensive and diverse.

Key Phase I reactions identified in rat models include:

Demethylation: This is a primary metabolic route for polymethoxyflavonoids. The removal of a methyl group (CH₃) from a methoxy group (–OCH₃) results in a hydroxyl group (–OH). This reaction can occur at any of the four methoxy positions. Studies on structurally similar flavonoids confirm that demethylation/hydroxylation frequently occurs at the C-3' and C-4' positions of the B-ring. nih.govacs.org

Mono-oxidation and Di-oxidation: These reactions involve the addition of one or two oxygen atoms, respectively, leading to the formation of additional hydroxyl groups on the flavonoid structure. semanticscholar.org

Methoxylation: In some instances, a hydroxyl group can be converted into a methoxy group through methylation, although this is generally less common than demethylation for this class of compounds. semanticscholar.org

Ring Cleavage: The fundamental flavonoid C6-C3-C6 scaffold can be broken down through ring cleavage reactions, leading to smaller phenolic acid derivatives. semanticscholar.org

A study on the closely related 5,7,3',4'-tetramethoxyflavone (TMF) in rats identified several demethylated metabolites, including 4'-hydroxy-5,7,3'-trimethoxyflavone and 5-hydroxy-7,3',4'-trimethoxyflavone, underscoring the prevalence of this metabolic pathway for tetramethoxyflavones. nih.gov

Table 1: Summary of Phase I Metabolic Reactions for 5-Hydroxy-3',4',6,7-tetramethoxyflavone in Rats

Metabolic ReactionDescriptionReference
Mono-oxidationAddition of one hydroxyl group semanticscholar.org
Di-oxidationAddition of two hydroxyl groups semanticscholar.org
DemethylationConversion of a methoxy group to a hydroxyl group semanticscholar.org
MethoxylationConversion of a hydroxyl group to a methoxy group semanticscholar.org
Ring CleavageFission of the flavonoid ring structure semanticscholar.org

Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For 5-Hydroxy-3',4',6,7-tetramethoxyflavone and its metabolites, the primary Phase II reactions are glucuronidation and sulfation. semanticscholar.org

Glucuronidation: This reaction involves the attachment of glucuronic acid to a hydroxyl group on the flavonoid. The resulting glucuronide conjugates are significantly more water-soluble.

Sulfation: This process involves the conjugation of a sulfate (B86663) group to a hydroxyl group. This reaction is also a major pathway for the elimination of flavonoids.

In studies of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, metabolites were found to have undergone these conjugations. semanticscholar.org Often, a single metabolite could be found in its free form as well as its glucuronidated and sulfated forms. Furthermore, composite reactions were common, where a metabolite could be, for example, both demethylated and glucuronidated. semanticscholar.org Research on the related compound 5,7,3',4'-tetramethoxyflavone also confirmed the presence of sulfated metabolites, such as 7-hydroxy-5,3',4'-trimethoxyflavone sulfate, in rat urine. nih.govresearchgate.net

Metabolite Identification and Characterization Techniques (e.g., Drug Metabolite Cluster-Based Data Mining with UHPLC-HRMS)

The complexity of flavonoid metabolism necessitates sophisticated analytical techniques for the comprehensive identification and characterization of metabolites. Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a powerful tool for this purpose. semanticscholar.orgnih.gov This technique separates the complex mixture of metabolites from biological samples (like urine, plasma, or feces) and then provides highly accurate mass measurements, which allows for the determination of the elemental composition of the metabolites and their fragments. nih.gov

To handle the vast amount of data generated by UHPLC-HRMS and to create a thorough metabolic profile, a novel Drug Metabolite Cluster-Based Data Mining (DMC-BDM) method has been developed and applied to the study of 5-Hydroxy-3',4',6,7-tetramethoxyflavone. semanticscholar.org

The DMC-BDM approach works by:

Defining Cluster Centers: The parent drug and its primary, known metabolites are used to define initial "cluster centers."

Screening and Clustering: The raw mass spectrometry data is mined for all potential related metabolites based on predicted metabolic transformations (e.g., demethylation, oxidation, glucuronidation). These are grouped into clusters around the defined centers.

Hierarchical Profiling: The process is repeated iteratively, using newly identified metabolites as secondary and tertiary cluster centers to map out the entire metabolic cascade.

In the study of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, this method successfully proposed eight primary metabolism clusters, sixteen secondary clusters, and five tertiary clusters, leading to the identification of 106 metabolites in total. semanticscholar.org

Impact of Biotransformation on Bioactivity

Biotransformation is not merely a process of detoxification and elimination; it can significantly alter the biological activity of the parent compound. The metabolic conversion of methoxy groups to hydroxyl groups is particularly important for flavonoids.

The addition of hydroxyl groups via demethylation can impact bioactivity in several ways:

Altered Receptor Binding: The presence and position of hydroxyl and methoxy groups are crucial for how a flavonoid interacts with biological targets like enzymes and cellular receptors. For instance, studies on other flavonoids have shown that hydroxylation at position 5 and methoxylation at position 3 are important for inhibitory activity against the breast cancer resistance protein (BCRP), a key protein in multidrug resistance in cancer. semanticscholar.org

Changes in Permeability and Absorption: Hydroxylation generally increases the polarity of a molecule. This can affect its ability to cross cell membranes. For example, some hydroxylated tetramethoxyflavones show improved membrane permeability and solubility, which could lead to enhanced intestinal absorption. nih.gov

Modified Enzyme Inhibition: The parent compound and its metabolites can have different effects on drug-metabolizing enzymes. Tetramethoxyflavones and their hydroxylated metabolites have been shown to inhibit cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP1A2. nih.gov Since these enzymes are responsible for the metabolism of many therapeutic drugs, this creates a potential for food-drug interactions. The biotransformation of 5-Hydroxy-3',4',6,7-tetramethoxyflavone into various hydroxylated metabolites could therefore modulate the metabolism of other co-administered substances.

Research Challenges and Future Perspectives

Elucidation of Comprehensive Molecular Pathways and Undiscovered Targets

While initial research has identified several biological activities of TMF and related 5-hydroxy-PMFs, the complete picture of their molecular mechanisms remains partially drawn. Studies have shown that these compounds can induce apoptosis and cell-cycle arrest in cancer cells through pathways dependent on p53, Bax, and p21. nih.gov For instance, in human colon cancer cells, related 5-hydroxy-PMFs demonstrated significant pro-apoptotic effects that were diminished in cells lacking functional p53 or Bax proteins. nih.gov

The anti-inflammatory and neuroprotective effects of similar PMFs are also areas of active investigation. tandfonline.comnih.gov For example, a related compound, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) (5-OH-HxMF), was found to promote neurite outgrowth in PC12 cells. nih.govplos.org This effect is primarily mediated through the cAMP/PKA/CREB signaling pathway, independent of the TrKA receptor, which is the typical target for nerve growth factor (NGF). nih.govplos.org

Despite these findings, significant research challenges persist. The full spectrum of signaling cascades modulated by TMF is not yet known. Future research should aim to:

Identify Novel Protein Targets: Beyond the known pathways, untargeted proteomic and genomic approaches could uncover previously unknown binding proteins and molecular targets, revealing novel mechanisms of action.

Delineate Complex Signaling Networks: Many cellular processes involve intricate crosstalk between multiple signaling pathways. Research is needed to understand how TMF influences these networks as a whole, rather than focusing on single linear pathways. nih.gov For example, while the compound's effect on glioblastoma cells includes G0/G1 cell cycle arrest, the precise upstream regulators and downstream effectors leading to this outcome require deeper investigation. nih.gov

Clarify Structure-Activity Relationships: The biological effects of PMFs are highly dependent on the number and position of methoxy (B1213986) and hydroxyl groups. nih.govnih.gov Systematic studies comparing TMF to its various isomers and related flavonoids are necessary to pinpoint the exact structural features responsible for its specific biological activities.

Investigation of In Vivo Efficacy in Specific Disease Models (Non-human)

Translating promising in vitro results into in vivo efficacy is a critical hurdle. Non-human disease models provide an essential platform for evaluating the physiological effects, pharmacokinetics, and therapeutic potential of TMF before any consideration for human application.

Studies on related PMFs have shown efficacy in various animal models. For instance, tangeretin (B192479), another PMF, suppressed osteoclast differentiation and bone loss in mice models of inflammation. nih.gov In a study on rats, the co-administration of certain flavonols with the drug sulfasalazine (B1682708) was shown to increase its plasma concentration, indicating an interaction with drug transporters in a living system. news-medical.net A study on 5,7,3',4'-Tetramethoxyflavone in a rat model of knee osteoarthritis demonstrated a reduction in inflammatory cytokines and cartilage degradation. medchemexpress.com

For 5-Hydroxy-3',4',6,7-tetramethoxyflavone specifically, future in vivo research should focus on:

Oncology Models: Based on in vitro studies showing antitumor activity against glioblastoma cells, xenograft or genetically engineered mouse models of brain cancer would be a logical next step to assess its ability to inhibit tumor growth and progression. nih.gov

Inflammatory Disease Models: Given the known anti-inflammatory properties of many flavonoids, testing TMF in animal models of diseases like inflammatory bowel disease, arthritis, or sepsis could validate its potential as an anti-inflammatory agent. researchgate.net

Neurodegenerative Disease Models: The neurotrophic effects observed with similar PMFs suggest that TMF could be investigated in models of Alzheimer's or Parkinson's disease to evaluate its neuroprotective capabilities. nih.gov

Table 1: Examples of In Vivo Studies on Related Polymethoxyflavones (Non-human) ```html


Advanced Drug Delivery Systems and Bioavailability Enhancement Strategies

A major challenge for the pharmacological application of TMF and other PMFs is their low aqueous solubility, which can limit their bioavailability. A nih.govacs.orglthough their lipophilic nature aids in crossing cell membranes, poor solubility can hinder absorption in the gastrointestinal tract. T acs.orgresearchgate.neto overcome this, researchers are exploring advanced drug delivery systems and other enhancement strategies.

Future research in this area should include:

Structural Modification: Chemical alteration of the flavonoid structure can be used to improve solubility and pharmacokinetic properties. H tandfonline.comowever, such modifications must be carefully designed to avoid diminishing the compound's desired biological activity.

Lipid-Based Transport Vehicles: Since PMFs are highly lipophilic, incorporating them into lipid-based carriers is a promising strategy. nih.gov * Emulsions: Emulsion-based systems can enhance the bioavailability of PMFs by keeping them dissolved in oil transporters, which facilitates absorption. H tandfonline.comigh internal phase emulsions (HIPEs) stabilized by biopolymers have been shown to improve the bioaccessibility of PMFs from citrus peel extract. nih.gov * SMEDDS & SNEDDS: Self-microemulsifying drug delivery systems (SMEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water micro- or nanoemulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid. These systems can significantly improve the solubility and absorption of lipophilic compounds.

Encapsulation Technologies:

Microencapsulation and Nanoencapsulation: Encapsulating TMF within micro- or nanoparticles can protect it from degradation, control its release, and improve its solubility and transport to target sites. tandfonline.comnih.gov * Nanosuspensions: A nanosuspension consists of the pure, poorly soluble drug suspended in a liquid medium, stabilized by surfactants. Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and improved bioavailability.

Exploration of Synergistic and Antagonistic Interactions with Other Agents

The therapeutic effect of a single compound can often be enhanced or diminished when used in combination with other agents. Understanding these interactions is crucial for developing effective combination therapies. Phytochemicals can interact through various mechanisms, including affecting bioavailability, targeting different points in the same signaling pathway, or inhibiting drug efflux pumps.

researchgate.net* Synergistic Interactions: * With Other Plant Compounds: Studies have shown that combinations of different PMFs can produce synergistic effects. For example, binary mixtures of PMFs from Citrus sinensis showed synergistic growth inhibition in a wheat coleoptile bioassay. S mdpi.comresearchgate.netimilarly, specific combinations of 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, sinensetin (B1680974), and eupatorin (B191229) demonstrated synergistic vasodilatory effects. T researchgate.netnih.govhis suggests that TMF could be more effective as part of a multi-component botanical preparation. * With Chemotherapeutic Agents: Certain flavonoids can sensitize cancer cells to conventional chemotherapy. For instance, tangeretin has been shown to synergistically enhance the cytotoxicity of mitoxantrone (B413) in prostate cancer cells. E frontiersin.orgxploring the combination of TMF with standard chemotherapeutic drugs could lead to more effective cancer treatment protocols with potentially lower side effects.

Antagonistic Interactions:

With Radiotherapy: A recent study on glioblastoma cell lines revealed an antagonistic interaction between TMF and radiotherapy. W nih.govhile TMF alone showed antitumor effects, its combination with radiation was less effective than radiation alone. This crucial finding underscores the importance of rigorously testing such combinations, as it suggests TMF might be more suitable for use after, rather than during, radiotherapy.

nih.govTable 2: Observed Interactions of TMF and Related Flavonoids with Other Agents

Potential Role in Nutraceutical and Pharmacological Research Beyond Direct Human Clinical Application

Beyond its potential as a direct therapeutic agent, 5-Hydroxy-3',4',6,7-tetramethoxyflavone holds significant value as a tool in nutraceutical and pharmacological research. The unique biological activities of PMFs make them excellent candidates for developing functional foods and dietary supplements.

researchgate.netThe applications in research are multifaceted:

Pharmacological Probes: Due to its ability to modulate specific signaling pathways, TMF can be used as a chemical probe to study complex biological processes like cell cycle regulation, apoptosis, and neurogenesis.

Lead Compound for Drug Discovery: TMF serves as a privileged scaffold in medicinal chemistry. I mdpi.comts core structure can be synthetically modified to create novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, leading to the development of new drugs. * researchgate.netNutraceutical Development: Given that PMFs are naturally present in citrus fruits, there is potential to develop TMF-enriched extracts or functional foods. R mdpi.comesearch in this area would focus on establishing the compound's role in health maintenance and disease prevention, for instance, by leveraging its anti-inflammatory or antioxidant properties.

up.ac.zaThe continued study of 5-Hydroxy-3',4',6,7-tetramethoxyflavone, addressing these research challenges, will be crucial in unlocking its full potential, not only as a potential future therapeutic but also as a valuable compound for advancing our understanding of health and disease.

Table of Mentioned Compounds

Compound NameAbbreviation / Synonym(s)
5-Hydroxy-3',4',6,7-tetramethoxyflavoneTMF, 5-demethylsinensetin
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone5-OH-HxMF
5,7,3',4'-Tetramethoxyflavone-
3'-hydroxy-5,6,7,4'-tetramethoxyflavoneTMF (in some sources)
3,6,3′,4′-tetramethoxyflavone-
Sinensetin-
Eupatorin-
Tangeretin-
Nobiletin-
Mitoxantrone-
Sulfasalazine-
Quercetin-
Luteolin-
Naringenin-
Baicalein-
Hesperetin-
Genistein-

Q & A

Q. What experimental methods are recommended for structural elucidation of 5-Hydroxy-3',4',6,7-tetramethoxyflavone?

  • Methodological Answer : Structural determination should employ single-crystal X-ray diffraction for unambiguous confirmation of the flavone backbone and methoxy/hydroxy group positions. For example, a study resolved the structure at 295 K with an R factor of 0.035 and mean C–C bond precision of 0.002 Å . Complementary techniques like NMR spectroscopy (1H and 13C) are critical for verifying substituent patterns, especially distinguishing between regioisomers (e.g., 5-hydroxy vs. 7-hydroxy). Assignments should account for hydrogen-bonded protons (e.g., sharp singlets at ~13.65 ppm for strongly hydrogen-bonded OH groups) .

Q. How should researchers design synthetic routes for 5-Hydroxy-3',4',6,7-tetramethoxyflavone?

  • Methodological Answer : A validated approach involves base-catalyzed rearrangement of pre-acylated intermediates. For instance, 2,4,6-tris(2,4,5-trimethoxybenzoyloxy)acetophenone can undergo rearrangement to form intermediates like 1-[2-hydroxy-4,6-bis(acyloxy)-phenyl]-3-(aryl)propane-1,3-dione, which cyclizes to the flavone core. Chromatographic separation (e.g., silica gel) is essential to isolate isomers, as seen in the isolation of 5-hydroxy derivatives from 3 equivalents of benzoyl chloride .

Q. What are the key stability considerations for handling 5-Hydroxy-3',4',6,7-tetramethoxyflavone in laboratory settings?

  • Methodological Answer : The compound is stable under recommended storage conditions (desiccated at -20°C) . However, avoid prolonged exposure to light, moisture, or high temperatures (>160°C), as decomposition occurs at 158–160°C . Use inert atmospheres (N2/Ar) during synthesis to prevent oxidation of methoxy or hydroxy groups.

Q. What solubility characteristics should inform formulation strategies for in vitro assays?

  • Methodological Answer : The flavone is soluble in chloroform, dichloromethane, DMSO, and acetone , but poorly soluble in water. For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Solubility can be enhanced via co-solvents (e.g., ethanol:PBS mixtures) or micellar encapsulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., DPPH vs. FRAP assays) or cellular redox states. For example, in vitro antioxidant activity may reverse under high oxidative stress due to flavone-metal ion interactions. Validate findings using multiple assays (e.g., superoxide scavenging, lipid peroxidation inhibition) and correlate with structural features like methoxy group positioning, which influences electron-donating capacity .

Q. What analytical methods are optimal for quantifying 5-Hydroxy-3',4',6,7-tetramethoxyflavone in complex matrices (e.g., plant extracts)?

  • Methodological Answer : HPLC-DAD or LC-MS/MS with C18 reverse-phase columns (e.g., 5 µm, 250 × 4.6 mm) provides robust quantification. Use gradient elution (MeCN:H2O with 0.1% formic acid) to resolve co-eluting flavonoids. For MS detection, monitor [M-H]⁻ ions (e.g., m/z 373.1 for C19H18O8) and employ isotopically labeled internal standards to correct matrix effects .

Q. How do methylation patterns (e.g., 3',4',6,7-tetramethoxy vs. 4',5,6,7-tetramethoxy) modulate pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that methoxy groups at 3' and 4' positions enhance anti-inflammatory activity by stabilizing interactions with COX-2 catalytic sites. Conversely, 6,7-dimethoxy substitution improves cytotoxicity against cancer cells (e.g., via ROS induction). Use computational docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis assays .

Q. What safety protocols are critical for mitigating occupational exposure risks during large-scale synthesis?

  • Methodological Answer : Follow NIOSH/CEN standards for respiratory protection (e.g., OV/AG/P99 filters for vapor protection) and wear impermeable gloves (e.g., nitrile) to prevent dermal absorption. Monitor airborne concentrations via GC-MS, as IARC classifies related methoxyflavones as potential carcinogens at >0.1% concentrations .

Q. How can researchers validate the β-cell regenerative potential of 5-Hydroxy-3',4',6,7-tetramethoxyflavone in diabetic models?

  • Methodological Answer : Use alloxan-induced diabetic rodent models to assess pancreatic β-cell regeneration. Administer the flavone (10–50 mg/kg/day) for 4–6 weeks and evaluate serum insulin levels, histopathology (e.g., H&E staining for islet morphology), and antioxidant markers (SOD, CAT). Compare with positive controls (e.g., glibenclamide) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.